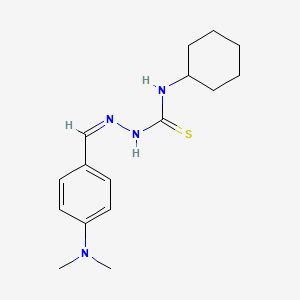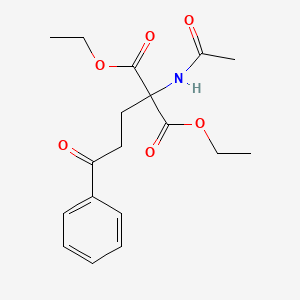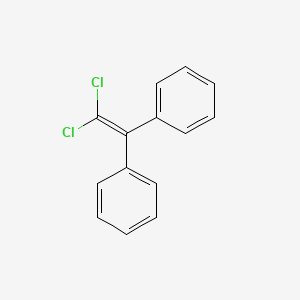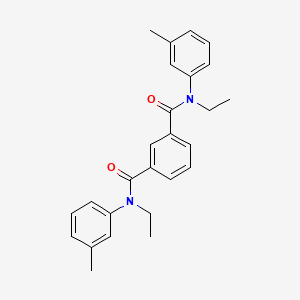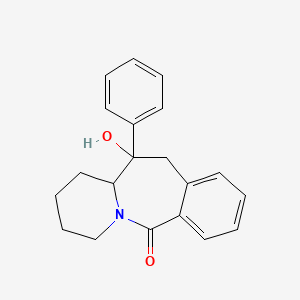
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H11Cl3O It is known for its unique structure, which includes a trichloromethyl group attached to a cyclohexadienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one typically involves the introduction of the trichloromethyl group to a cyclohexadienone precursor. One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This process involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reaction conditions include the use of specific electrolytes and controlled voltage to achieve the desired reduction.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the electrochemical reduction process, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrochemical Reduction: Involves the use of specific electrolytes and controlled voltage.
Substitution Reactions: Typically require nucleophilic reagents and suitable solvents.
Major Products Formed
Reduction Products: Formation of 4-methylcyclohepta-2,4,6-trien-1-one through the elimination of chlorine atoms.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves its ability to undergo reductive dehalogenation. This process includes the initial two-electron reductive elimination of one of the chlorine atoms, followed by the addition of protons and the simultaneous elimination of the remaining chlorine atoms to form carbene intermediates . These intermediates can then rearrange to form various products, depending on the reaction conditions.
類似化合物との比較
Similar Compounds
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: Shares a similar structure but with different substituents.
Cyclohexa-1,4-diene: An isomer with different chemical properties.
γ-Terpinene: A related terpenoid compound.
Uniqueness
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl and trichloromethyl groups on the cyclohexadienone ring
特性
CAS番号 |
90920-19-7 |
|---|---|
分子式 |
C10H11Cl3O |
分子量 |
253.5 g/mol |
IUPAC名 |
2,4,5-trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-6-5-9(3,10(11,12)13)7(2)4-8(6)14/h4-5H,1-3H3 |
InChIキー |
ACUGWBQJVJTCAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CC1(C)C(Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


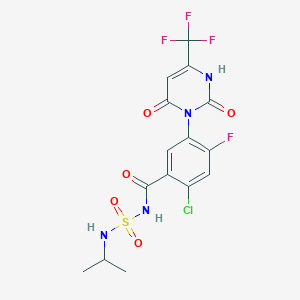
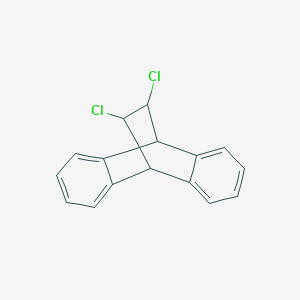

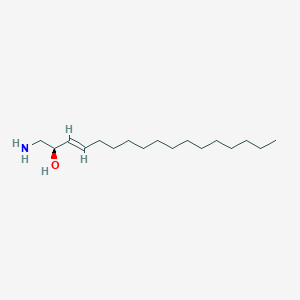
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)
